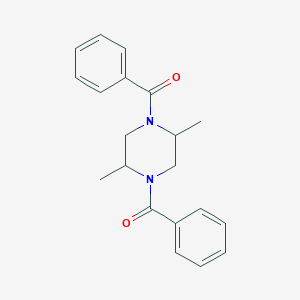

1,4-Dibenzoyl-2,5-dimethylpiperazine

描述

1,4-Dibenzoyl-2,5-dimethylpiperazine (CAS: Not explicitly provided) is a piperazine derivative characterized by two benzoyl groups at the 1,4-positions and methyl groups at the 2,5-positions in a trans-configuration. Its crystal structure (P2₁/c space group) reveals a centrosymmetric chair conformation for the piperazine ring, with axial methyl groups and a dihedral angle of ~70° between the benzoyl and benzene planes . This structural rigidity and symmetry influence its physicochemical properties, such as crystallinity and solubility, making it a subject of interest in materials science and pharmaceutical chemistry.

属性

分子式 |

C20H22N2O2 |

|---|---|

分子量 |

322.4g/mol |

IUPAC 名称 |

(4-benzoyl-2,5-dimethylpiperazin-1-yl)-phenylmethanone |

InChI |

InChI=1S/C20H22N2O2/c1-15-13-22(20(24)18-11-7-4-8-12-18)16(2)14-21(15)19(23)17-9-5-3-6-10-17/h3-12,15-16H,13-14H2,1-2H3 |

InChI 键 |

HMEKMMQTCKTXIA-UHFFFAOYSA-N |

SMILES |

CC1CN(C(CN1C(=O)C2=CC=CC=C2)C)C(=O)C3=CC=CC=C3 |

规范 SMILES |

CC1CN(C(CN1C(=O)C2=CC=CC=C2)C)C(=O)C3=CC=CC=C3 |

产品来源 |

United States |

相似化合物的比较

Structural and Conformational Differences

- 1,4-Bis(chloroacetyl)-trans-2,5-dimethylpiperazine: This compound shares the trans-2,5-dimethylpiperazine backbone but substitutes benzoyl groups with chloroacetyl moieties. X-ray studies show a flattened-chair conformation with axial methyl groups, similar to 1,4-dibenzoyl-2,5-dimethylpiperazine.

- Poly(terephthaloyl-trans-2,5-dimethylpiperazine) (PTDP) vs. Poly(phthaloyl-trans-2,5-dimethylpiperazine) (PPDP): Both polymers derive from trans-2,5-dimethylpiperazine but differ in the position of phenyl ring attachment (terephthaloyl vs. phthaloyl). PTDP exhibits a persistence length (q) of ~70 Å in trifluoroethanol, compared to PPDP’s 30–50 Å in m-cresol. This increased stiffness in PTDP arises from para-substituted phenyl groups, which restrict chain flexibility more effectively than ortho-substituted phthaloyl groups .

Physicochemical Properties

- In contrast, PTDP’s extended para-substitution enhances chain alignment, favoring applications in high-performance films .

Research Findings and Industrial Relevance

Materials Science :

PTDP’s high persistence length (70 Å) makes it suitable for rigid films and fibers, while PPDP’s flexibility is advantageous for elastomers. The choice between ortho- and para-substituents allows tunability for specific applications .Pharmaceuticals :

Derivatives like (2R,5S)-1-Boc-2,5-dimethylpiperazine (CAS: 194032-41-2) are key chiral building blocks in drug synthesis, leveraging stereochemical control absent in the symmetrically substituted 1,4-dibenzoyl analog .Coordination Chemistry : TDMP’s templating effect in metal halides highlights its utility in designing luminescent materials (e.g., AgBr hybrids) with tailored optical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。